3-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
The compound 3-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic molecule that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Formation of the Decahydroisoquinoline Core: This can be achieved through a hydrogenation reaction of isoquinoline derivatives under high pressure and temperature.
Hydroxylation: Introduction of the hydroxyl group at the 4A position can be done using selective oxidation reactions.
Coupling with Chromenone: The final step involves coupling the decahydroisoquinoline derivative with a chromenone moiety through an etherification reaction, using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure but with different biological activities.
Isoquinolines: Share the decahydroisoquinoline core but differ in functional groups.
Chromenones: Similar chromenone moiety but with variations in the attached groups.
Uniqueness
This compound is unique due to its combination of the decahydroisoquinoline core and the chromenone moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H31NO5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H31NO5/c1-16(23(27)26-13-12-25(29)11-5-4-6-17(25)15-26)30-18-9-10-20-19-7-2-3-8-21(19)24(28)31-22(20)14-18/h9-10,14,16-17,29H,2-8,11-13,15H2,1H3 |
InChI Key |
VQJMILKSUUHGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCCCC2C1)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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